molecular formula C18H25FO5 B3847001 diethyl [5-(4-fluorophenoxy)pentyl]malonate

diethyl [5-(4-fluorophenoxy)pentyl]malonate

Cat. No. B3847001
M. Wt: 340.4 g/mol
InChI Key: BXIQGBFARXZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [5-(4-fluorophenoxy)pentyl]malonate, also known as GW501516 or Endurobol, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

Diethyl [5-(4-fluorophenoxy)pentyl]malonate acts as a PPARδ agonist, which activates the PPARδ receptor in the body. This activation leads to an increase in the expression of genes involved in energy metabolism and muscle growth, resulting in improved endurance and muscle function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diethyl [5-(4-fluorophenoxy)pentyl]malonate have been extensively studied. It has been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to an improvement in endurance and fat burning. It has also been shown to increase muscle fiber size and prevent muscle wasting, making it a potential candidate for the treatment of muscle-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using diethyl [5-(4-fluorophenoxy)pentyl]malonate in lab experiments include its ability to improve endurance and increase fat burning, making it a potential candidate for the treatment of obesity and metabolic disorders. Its ability to enhance muscle growth and prevent muscle wasting also makes it a potential candidate for the treatment of muscle-related disorders. However, the limitations of using diethyl [5-(4-fluorophenoxy)pentyl]malonate in lab experiments include its potential toxicity and the need for further research to determine its long-term effects.

Future Directions

There are several future directions for research on diethyl [5-(4-fluorophenoxy)pentyl]malonate. One potential direction is to investigate its potential as a treatment for obesity and metabolic disorders. Another potential direction is to investigate its potential as a treatment for muscle-related disorders, such as muscular dystrophy and sarcopenia. Further research is also needed to determine its long-term effects and potential toxicity.

Scientific Research Applications

Diethyl [5-(4-fluorophenoxy)pentyl]malonate has been extensively studied for its potential applications in various fields of research. It has been shown to improve endurance and increase fat burning in animal models, making it a potential candidate for the treatment of obesity and metabolic disorders. Its ability to enhance muscle growth and prevent muscle wasting has also been investigated, making it a potential candidate for the treatment of muscle-related disorders.

properties

IUPAC Name

diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIQGBFARXZDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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